

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyl Isopropyl Carbonate

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Compound of Interest

Compound Name: Cyclohexyl propan-2-yl carbonate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl isopropyl carbonate, also known by its synonym Cilexetil, is a key organic compound primarily utilized in the pharmaceutical industry as a prodrug moiety. Its significance lies in its role in the formulation of Candesartan cilexetil, an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.^{[1][2]} This technical guide provides a comprehensive overview of the physicochemical properties of cyclohexyl isopropyl carbonate, detailed experimental protocols for its synthesis and analysis, and its mechanism of action within the context of drug delivery.

Physicochemical Properties

The physicochemical properties of cyclohexyl isopropyl carbonate are crucial for its handling, formulation, and behavior in biological systems. While specific experimental data for some properties are not readily available in the literature, computed values provide a reliable estimation.

Table 1: Physicochemical Properties of Cyclohexyl Isopropyl Carbonate

Property	Value	Source
IUPAC Name	Cyclohexyl propan-2-yl carbonate	PubChem[3]
Synonyms	Cilexetil, Cyclohexyl 1-methylethyl carbonate	PubChem[3]
CAS Number	3264-27-5	PubChem[3]
Molecular Formula	C ₁₀ H ₁₈ O ₃	PubChem[3]
Molecular Weight	186.25 g/mol	PubChem[3]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Soluble in common organic solvents (e.g., toluene, acetone, chloroform, THF).[4] Insoluble in water.[5]	FramoChem[4], FramoChem[5]
XLogP3	3.1	PubChem[3]

Note: Boiling point, melting point, and density are not readily available from experimental sources. The values for solubility are based on data for structurally related carbonate compounds.

Experimental Protocols

Synthesis of Cyclohexyl Isopropyl Carbonate

A common method for the synthesis of unsymmetrical carbonates like cyclohexyl isopropyl carbonate is the reaction of an alcohol with a chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. The following is a representative experimental protocol adapted from general synthesis procedures for carbonate esters.

Reaction:

Cyclohexanol + Isopropyl Chloroformate → Cyclohexyl Isopropyl Carbonate + HCl

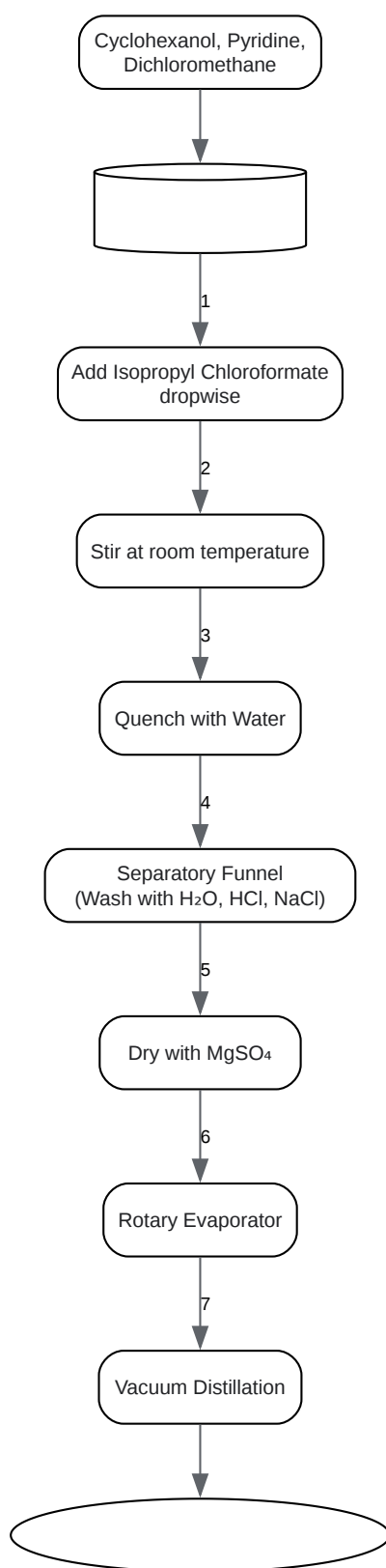
Materials:

- Cyclohexanol
- Isopropyl Chloroformate
- Pyridine or Triethylamine (as a base)
- Anhydrous Dichloromethane (as a solvent)
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and stirring equipment

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanol and pyridine in anhydrous dichloromethane.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add isopropyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, dilute hydrochloric acid (to remove the base), and saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexyl isopropyl carbonate.
- The crude product can be further purified by vacuum distillation.



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Caption: General workflow for the synthesis of cyclohexyl isopropyl carbonate.

In Vivo Hydrolysis of the Cilexetil Prodrug

Cyclohexyl isopropyl carbonate serves as the "cilexetil" portion of the prodrug Candesartan cilexetil. In the body, this ester linkage is rapidly and completely hydrolyzed, primarily in the intestinal wall during absorption, to release the active drug, Candesartan.^{[1][2][6]} This biotransformation is essential for the drug's bioavailability.

Experimental Study of Hydrolysis:

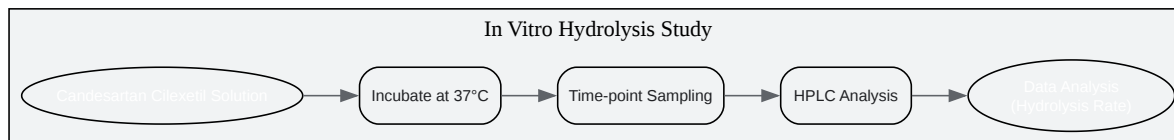
The hydrolysis of Candesartan cilexetil to Candesartan can be studied in vitro to simulate the in vivo conditions.

Materials:

- Candesartan cilexetil
- Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)
- High-performance liquid chromatography (HPLC) system
- Incubator or water bath

Procedure:

- Prepare solutions of Candesartan cilexetil in SGF and SIF at a known concentration.
- Incubate the solutions at 37°C.
- At various time points, withdraw aliquots of the solutions.
- Analyze the aliquots by HPLC to quantify the concentrations of both Candesartan cilexetil and the formed Candesartan.
- Plot the concentration of Candesartan cilexetil versus time to determine the rate of hydrolysis.



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Caption: Experimental workflow for studying the hydrolysis of Candesartan cilexetil.

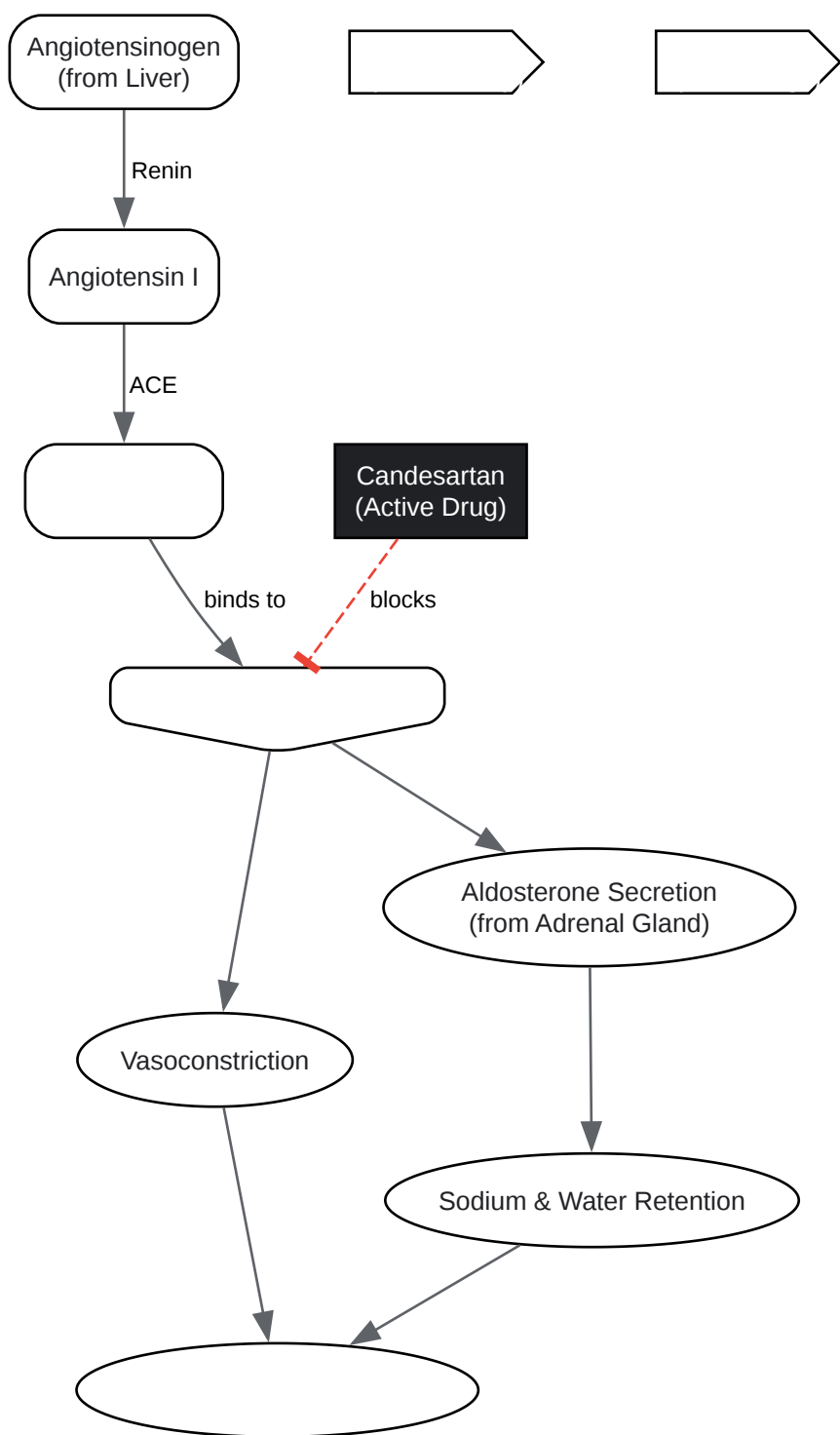
Role in Drug Development and Mechanism of Action

As the cilexetil prodrug moiety, cyclohexyl isopropyl carbonate plays a crucial role in the oral delivery of the active pharmaceutical ingredient, Candesartan. Candesartan itself has poor oral bioavailability. The addition of the lipophilic cilexetil ester group increases its absorption from the gastrointestinal tract.[7]

Once absorbed, the ester is cleaved, and the active Candesartan exerts its therapeutic effect by blocking the Angiotensin II receptor type 1 (AT₁). This is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[1][6][8] By blocking the AT₁ receptor, Candesartan prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][9]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a complex hormonal cascade that plays a central role in blood pressure regulation. The following diagram illustrates the pathway and the point of intervention by Candesartan.



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Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Candesartan.

Safety and Handling

Specific safety data for cyclohexyl isopropyl carbonate is not readily available. However, based on data for structurally similar carbonate compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[4]
[5] It is likely to be combustible and may cause skin and eye irritation.

Conclusion

Cyclohexyl isopropyl carbonate is a vital component in the formulation of the antihypertensive drug Candesartan cilexetil. Its primary function is to enhance the oral bioavailability of the active drug, Candesartan. Understanding its physicochemical properties, synthesis, and the mechanism of its in vivo hydrolysis is essential for researchers and professionals in the field of drug development. The information provided in this guide serves as a comprehensive resource for the scientific community engaged in the study and application of this important pharmaceutical intermediate.

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